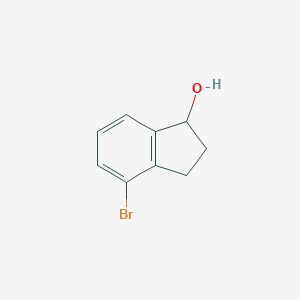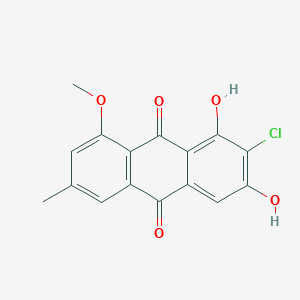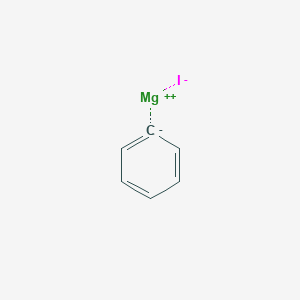
ジアリルジブチル錫
概要
説明
Diallyldibutylstannane is a tin-based organometallic compound that is used in various organic synthesis reactions. The compound features in the cyclization reaction of halo ketones, where it is used to produce cyclic ethers. This reaction is catalyzed by tetraethylammonium chloride and is particularly effective with chloro-substituted ketones, leading to high yields of 2-allyloxiranes or 2-allyltetrahydrofurans. β-Chloro ketones, when reacted with diallyldibutylstannane, yield corresponding allyl alcohols .
Synthesis Analysis
The synthesis of related organotin compounds often involves reactions with tin halides or stannanes. For instance, 1,2-dichlorotetrabutyldistannane can be synthesized as a byproduct when tbutylmagnesium chloride reacts with tin tetrachloride or through the reaction of ditbutyltindihydride with ditbutyltin dichloride in the presence of amines . Although not directly related to diallyldibutylstannane, these synthesis pathways provide insight into the general methods of preparing organotin compounds.
Molecular Structure Analysis
The molecular structure of organotin compounds can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the molecular structure of 1,2-dichlorotetrabutyldistannane was determined using this method . While the specific molecular structure of diallyldibutylstannane is not detailed in the provided papers, it can be inferred that similar structural analysis techniques would be applicable.
Chemical Reactions Analysis
Organotin compounds participate in a variety of chemical reactions. Diallyldibutylstannane is used in the formation of cyclic ethers from halo ketones . Other organotin reactions include the formation of diarylmethane structures through Pd-catalyzed cross-coupling reactions , and the reaction of dialkylstannylene with carbon disulfide and related heterocumulenes, leading to complex products and isomeric mixtures characterized by NMR spectroscopy and X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds like diallyldibutylstannane are influenced by their molecular structure and the nature of the tin-carbon bonds. These compounds can be air-stable and storable, as seen with (2-pyridyl)silylmethylstannane, which serves as a versatile coupling platform in synthetic strategies . The reactivity of organotin compounds with various reagents, such as halo ketones, isocyanates, and heterocumulenes, further demonstrates their diverse chemical properties .
科学的研究の応用
カルボニルアリル化
ジアリルジブチル錫は、カルボニル化合物のアリル化に用いられてきました . ある研究では、クロロトリメチルシランとアセトニトリルを組み合わせることで、ジアリルジブチル錫によるカルボニル化合物のアリル化が促進され、さまざまなホモアリルシリルエーテルが良好な収率で生成されることが分かりました .
分散型音響センシング
直接言及されていませんが、ジアリルジブチル錫は、分散型音響センシングの分野で用いられる可能性があります . 分散型音響センサーは、侵入検知、構造健全性モニタリング、鉄道監督において効率的であることが知られており、地球物理学、材料科学、その他のエンジニアリング分野の科学研究にも積極的に活用されています .
脂質系ナノ粒子製剤
この分野におけるジアリルジブチル錫の具体的な用途は明記されていませんが、脂質系ナノ粒子の製剤に用いられる可能性があります . これらのナノ粒子は、がんモデルにおける特定の薬剤の増殖阻害活性を化学増感するために使用されてきました .
Safety and Hazards
作用機序
Target of Action
Diallyldibutyltin, also known as dibutyl-bis(prop-2-enyl)stannane or Diallyldibutylstannane, is a chemical compound with the molecular formula (CH2=CHCH2)2Sn(CH2CH2CH2CH3)2 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . It’s also classified as toxic if swallowed
Pharmacokinetics
It’s known that the compound is volatile and likely to be mobile in the environment . .
Result of Action
Diallyldibutyltin is known to cause skin and eye irritation, and may cause respiratory irritation . It’s also classified as toxic if swallowed
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diallyldibutyltin. For instance, the compound’s volatility suggests that it could evaporate easily from surfaces, potentially affecting its stability and action . .
特性
IUPAC Name |
dibutyl-bis(prop-2-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVYMRFNOWPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165316 | |
| Record name | Diallyldibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15336-98-8 | |
| Record name | Dibutyldi-2-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyldibutylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15336-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldibutylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diallyldibutylstannane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7D5C4JMG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes diallyldibutyltin useful in organic synthesis?
A: Diallyldibutyltin is a versatile reagent due to the presence of both allyl and butyl groups attached to the tin center. This structure allows it to participate in a variety of reactions, including allylation and cyclization reactions. For instance, it acts as an allylating agent for carbonyl compounds in the presence of chlorotrimethylsilane and acetonitrile, yielding homoallyl silyl ethers. [] It also reacts with halo ketones in the presence of tetraethylammonium chloride to generate cyclic ethers like oxiranes and tetrahydrofurans. [, ]
Q2: How does the solvent system affect the reactivity of diallyldibutyltin?
A: The choice of solvent can dramatically influence the reaction pathway and product distribution of diallyldibutyltin-mediated reactions. For example, while chlorotrimethylsilane and acetonitrile promote carbonyl allylation, the addition of HMPA or LiCl hinders this reaction. [] Additionally, the catalytic effect of lithium perchlorate on ene reactions involving diallyldibutyltin and diethyl azodicarboxylate is solvent-dependent, with varying reactivity observed in acetonitrile, acetone, diethyl ether, dimethylformamide, and ethyl acetate. []
Q3: Are there any catalytic systems that can enhance the reactivity of diallyldibutyltin?
A: Yes, several catalysts have been identified to promote reactions involving diallyldibutyltin. For example, tetraethylammonium chloride effectively catalyzes the formation of cyclic ethers from diallyldibutyltin and halo ketones. [, ] Furthermore, indium triflate has been found to catalyze the allylation of ketones using diallyldibutyltin as the allylating agent. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




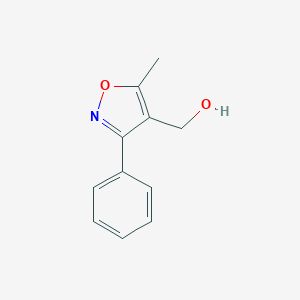

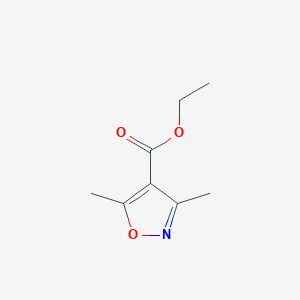

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
